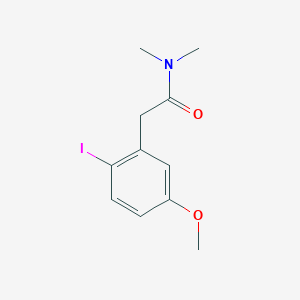

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Descripción general

Descripción

Cabagin es un compuesto utilizado en medicamentos para el estómago. Está diseñado para aliviar diversos síntomas gastrointestinales, que incluyen malestar estomacal, gastrasthenia, dolor de estómago, acidez estomacal e indigestión . Uno de sus ingredientes clave es Cloruro de Metilmetionina Sulfonio (MMSC) , que juega un papel crucial en la mejora de la función gástrica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Las rutas sintéticas específicas para Cabagin son propietarias, pero se formula como una tableta que contiene varios ingredientes activos. Estos ingredientes trabajan sinérgicamente para abordar problemas relacionados con el estómago.

Métodos de Producción Industrial: Los detalles sobre los métodos de producción a escala industrial no están disponibles públicamente. Las empresas farmacéuticas suelen optimizar los procesos de producción para garantizar una calidad y eficacia consistentes.

Análisis De Reacciones Químicas

Cabagin no experimenta reacciones químicas significativas dentro del cuerpo. En cambio, actúa como una combinación de varios compuestos para proporcionar alivio del malestar gastrointestinal. Algunos reactivos comunes utilizados en su formulación incluyen bicarbonato de sodio, carbonato de magnesio y carbonato de calcio precipitado.

Aplicaciones Científicas De Investigación

The compound 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Structural Formula

- Molecular Formula : C11H14I-N-O2

- Molecular Weight : 305.14 g/mol

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, such as proteins involved in cell proliferation.

Case Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of iodinated phenylacetamides and their effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for therapeutic applications.

Material Science

Polymer Synthesis

The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of the resulting materials.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Iodinated Polymers | Enhanced thermal stability | Electronics, coatings |

| Methoxy Functionalized | Improved solubility | Drug delivery systems |

Environmental Studies

Toxicity Assessment

The environmental impact of this compound has been evaluated through toxicity studies. According to data from the US EPA's ToxValDB, this compound exhibits certain toxicological profiles that warrant further investigation regarding its environmental persistence and bioaccumulation potential .

Case Study

A comprehensive study assessed the degradation of iodinated compounds in aquatic environments, highlighting the need for monitoring their presence due to potential ecological risks. The findings suggest that while some derivatives degrade rapidly, others may persist and accumulate in aquatic organisms.

Mecanismo De Acción

El mecanismo de acción de Cabagin involucra múltiples componentes:

- Otros ingredientes: Ayudan en la digestión y alivian el malestar.

MMSC: Mejora los movimientos gástricos y promueve una digestión saludable.

Hierba Perilla: Apoya la función general del estómago.

Comparación Con Compuestos Similares

La singularidad de Cabagin radica en su combinación de ingredientes. Es esencial tener en cuenta que no es un compuesto ampliamente investigado. Los remedios similares de venta libre incluyen antiácidos, analgésicos gastrointestinales y antiespasmódicos.

Actividad Biológica

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and an iodine substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the N,N-dimethylacetamide moiety suggests potential solubility and reactivity characteristics relevant for pharmacological applications.

Neuropharmacological Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit significant activity at metabotropic glutamate receptors (mGluRs). For instance, related compounds have been characterized as negative allosteric modulators (NAMs) of mGluR2, with IC50 values indicating potent inhibitory effects on glutamate-induced signaling pathways. Such modulation is crucial in treating various neuropsychiatric disorders, including anxiety and schizophrenia .

Antithyroid Activity

Research has explored the potential antithyroid activity of N,N-dimethylacetamide derivatives. A study demonstrated that N,N-dimethylacetamide could form a charge-transfer complex with iodine, suggesting a mechanism through which it may interfere with thyroid hormone biosynthesis. The formation constant (KCT) was reported to be greater than 100 M^-1, indicating strong interaction with iodine . This property could be beneficial in conditions requiring thyroid hormone regulation.

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of derivatives related to this compound. Notably, studies have demonstrated that certain analogs inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these compounds were often in the nanomolar range, indicating high potency.

Mechanistic Insights

Mechanistically, compounds like this compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction. This is evidenced by observed decreases in mitochondrial membrane potential and subsequent activation of caspases .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYYFRXRROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554522 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99540-20-2 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.